(Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone]
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Overview
Description
(Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone] is an organic compound characterized by its unique structure, which includes a naphthalene core substituted with two 4-hydroxyphenyl methanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone] typically involves the reaction of naphthalene-2,3-diol with bis(4-hydroxyphenyl)methanone under specific conditions. One common method includes the treatment of naphthalene-2,3-diol with epichlorohydrin to form an epoxy intermediate, which is then reacted with bis(4-hydroxyphenyl)methanone in the presence of a catalyst such as triethylbenzylammonium chloride (TEBAC) and a polymerization inhibitor like hydroquinone .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone] can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of bis(4-hydroxyphenyl)methanol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of (Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone] involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2,3-diol: A precursor in the synthesis of (Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone].
Bis(4-hydroxyphenyl)methanone: Another precursor used in the synthesis.
Naphthalene-2,7-diylbis(oxy)dianiline: A structurally related compound with different functional groups.
Uniqueness
(Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone] is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the design of new materials and biologically active molecules.
Properties
CAS No. |
820233-83-8 |
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Molecular Formula |
C24H16O4 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
[3-(4-hydroxybenzoyl)naphthalen-2-yl]-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C24H16O4/c25-19-9-5-15(6-10-19)23(27)21-13-17-3-1-2-4-18(17)14-22(21)24(28)16-7-11-20(26)12-8-16/h1-14,25-26H |
InChI Key |
DMXDBTASWPIQCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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